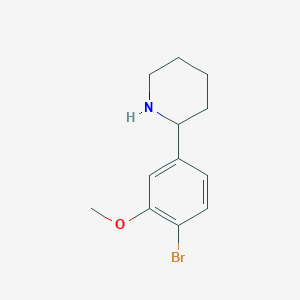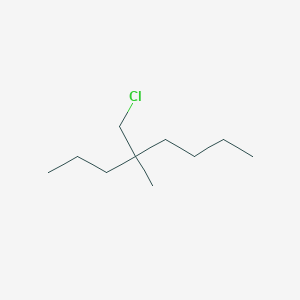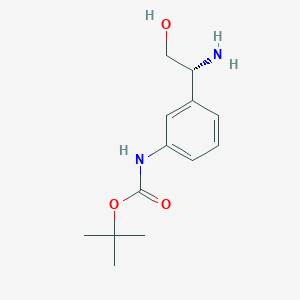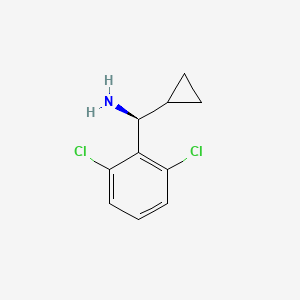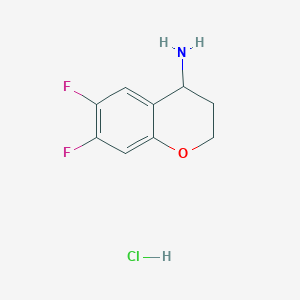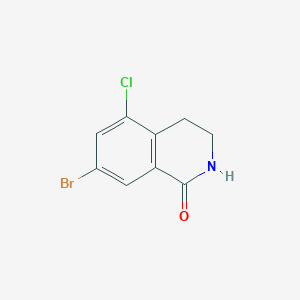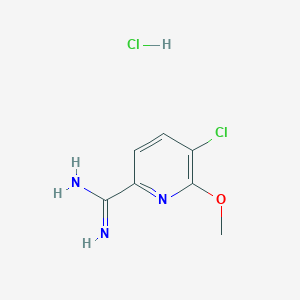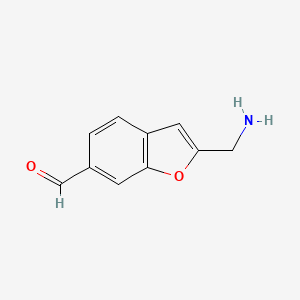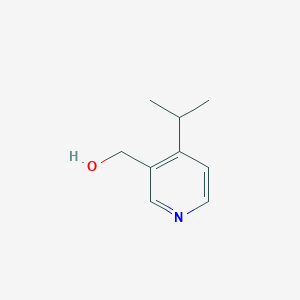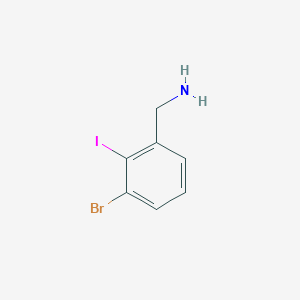
(3-Bromo-2-iodophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by amination. For example, starting with a suitable benzene derivative, bromination and iodination can be performed using reagents like bromine and iodine in the presence of catalysts. The resulting halogenated benzene can then undergo a nucleophilic substitution reaction with methanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines.
Applications De Recherche Scientifique
(3-Bromo-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of both bromine and iodine atoms allows for unique reactivity patterns, which can be exploited in different chemical reactions. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-3-iodophenyl)methanamine
- (4-Bromo-2-iodophenyl)methanamine
- (3-Chloro-2-iodophenyl)methanamine
Uniqueness
(3-Bromo-2-iodophenyl)methanamine is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
(3-bromo-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
Clé InChI |
AEVXAFKWMCUGOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
